molecular formula C4H6CoN2+2 B11823567 1H-Imidazole, 2-methyl-, cobalt(2+) salt

1H-Imidazole, 2-methyl-, cobalt(2+) salt

Cat. No.: B11823567
M. Wt: 141.04 g/mol
InChI Key: QIAFUYTZGYRQFP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Imidazole, 2-methyl-, cobalt(2+) salt typically involves the reaction of cobalt salts with 2-methylimidazole under specific conditions. One common method is the solvothermal synthesis, where cobalt nitrate and 2-methylimidazole are dissolved in a solvent such as methanol and heated at elevated temperatures for several hours. This process results in the formation of ZIF-67 crystals .

Industrial production methods often involve similar solvothermal processes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1H-Imidazole, 2-methyl-, cobalt(2+) salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized from Co(II) to Co(III). Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can revert Co(III) back to Co(II) using reducing agents such as sodium borohydride.

    Substitution: Ligand substitution reactions can occur where the 2-methylimidazole ligands are replaced by other ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes .

Scientific Research Applications

1H-Imidazole, 2-methyl-, cobalt(2+) salt has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential in drug delivery systems.

    Industry: In industrial applications, it is used in gas storage and separation processes.

Mechanism of Action

The mechanism by which 1H-Imidazole, 2-methyl-, cobalt(2+) salt exerts its effects is primarily through its coordination chemistry. The cobalt center can interact with various substrates, facilitating catalytic reactions. In biological systems, the compound can disrupt cellular processes by interacting with biomolecules such as proteins and nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1H-Imidazole, 2-methyl-, cobalt(2+) salt can be compared with other similar compounds such as:

    ZIF-8: Composed of zinc ions coordinated with 2-methylimidazole.

    Cobalt imidazolate frameworks: Other cobalt-based imidazolate frameworks with different imidazole derivatives.

The uniqueness of this compound lies in its combination of cobalt ions and 2-methylimidazole ligands, which impart specific properties such as high thermal stability and catalytic activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high porosity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.

Properties

Molecular Formula

C4H6CoN2+2

Molecular Weight

141.04 g/mol

IUPAC Name

cobalt(2+);2-methyl-1H-imidazole

InChI

InChI=1S/C4H6N2.Co/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);/q;+2

InChI Key

QIAFUYTZGYRQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.[Co+2]

Origin of Product

United States

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